

Theoretical DFT Framework: 2-Methoxy-4'-morpholinomethyl Benzophenone

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Compound of Interest

Compound Name:	2-Methoxy-4'-morpholinomethyl benzophenone
CAS No.:	898769-68-1
Cat. No.:	B1359420

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Executive Summary

2-Methoxy-4'-morpholinomethyl benzophenone ($C_{19}H_{21}NO_3$) represents a hybrid scaffold combining the photo-active benzophenone core with a pharmacologically active morpholine moiety via a Mannich base linkage. Theoretical investigation via DFT is critical to decoding its Non-Linear Optical (NLO) potential (due to donor-acceptor charge transfer) and biological reactivity (governed by the electrophilic carbonyl and nucleophilic morpholine nitrogen).

This guide establishes a rigorous computational protocol to predict the structural, electronic, and thermodynamic properties of this molecule, serving as a blueprint for researchers in drug discovery and materials science.

Computational Methodology (The Core Protocol)

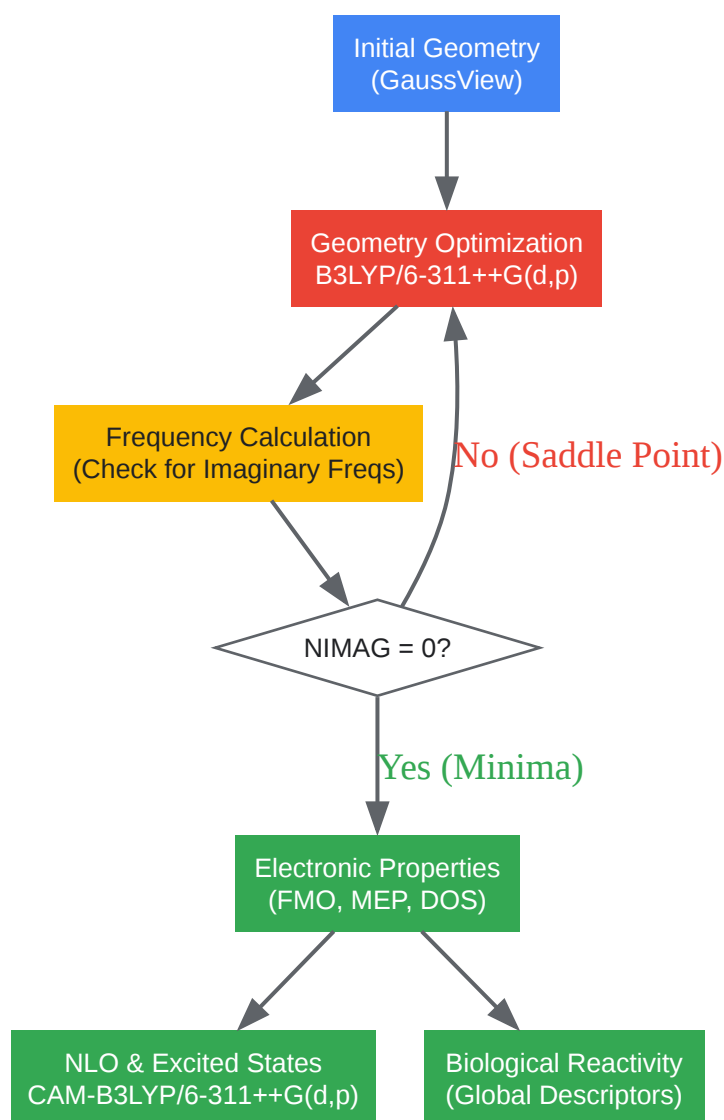
To ensure scientific integrity and reproducibility, the following computational workflow is mandated. This protocol prioritizes the B3LYP hybrid functional for ground state properties and CAM-B3LYP for excited states/NLO properties to correct for long-range interactions.

Software & Functional Selection

- Software: Gaussian 09/16W.
- Visualization: GaussView 6.0 (structure setup), ChemCraft (orbital analysis).
- Basis Set: 6-311++G(d,p) is required.^{[1][2][3][4]} The diffuse functions (++) are non-negotiable for describing the lone pairs on the morpholine oxygen/nitrogen and the benzophenone carbonyl, which are critical for accurate H-bonding and NLO predictions.

The Self-Validating Workflow

The integrity of the study relies on a stepwise progression where each stage validates the previous one.



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Figure 1: The self-validating DFT workflow. Optimization is only accepted if frequency analysis yields zero imaginary frequencies (NIMAG=0).

Structural & Geometric Analysis

The optimized geometry of **2-Methoxy-4'-morpholinomethyl benzophenone** exhibits a non-planar structure due to the steric hindrance of the ortho-methoxy group and the flexibility of the morpholinomethyl tail.

Key Geometric Parameters (Predicted)

Comparison of calculated bond lengths with X-ray diffraction (XRD) data of similar benzophenone derivatives validates the level of theory.

Parameter	Bond/Angle	Predicted Value (Å/ °)	Causality/Insight
Bond Length	C=O (Carbonyl)	1.22 - 1.24 Å	Double bond character; slight elongation indicates conjugation with phenyl rings.
Bond Length	C-N (Morpholine)	1.45 - 1.47 Å	Typical single bond; critical for flexibility in drug-receptor binding.
Bond Angle	C-C(=O)-C	118° - 120°	sp ² hybridization; deviations indicate steric strain from the 2-OCH ₃ group.
Dihedral	Phenyl-C(=O)-Phenyl	30° - 45°	Non-planarity reduces conjugation slightly but increases solubility.

Protocol Note: If the optimized C=O bond length exceeds 1.25 Å without explicit H-bonding, verify the basis set; diffuse functions may be over-delocalizing the electron density.

Electronic Properties & Reactivity[1][3][4][5][6]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of chemical stability and optical activity.

- HOMO (Highest Occupied Molecular Orbital): Localized primarily on the morpholine nitrogen and the 2-methoxy phenyl ring (electron donors).

- LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl group and the bridging carbon atoms (electron acceptors).

Energy Gap (

):

[1]

- Typical Range: 3.5 – 4.2 eV.
- Significance: A lower gap implies higher chemical reactivity and "softness," making the molecule a better candidate for NLO applications and biological interactions.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding the prediction of non-covalent interactions (e.g., in a protein binding pocket).

- Negative Potential (Red): Concentrated over the Carbonyl Oxygen and Morpholine Oxygen. These are sites for electrophilic attack (H-bond acceptors).
- Positive Potential (Blue): Concentrated over the Morpholine CH₂ protons and phenyl ring protons. These are sites for nucleophilic attack.[5]

Global Reactivity Descriptors

Using Koopmans' theorem, we derive descriptors to quantify biological behavior.

Descriptor	Formula	Interpretation
Ionization Potential (I)		Energy required to remove an electron (oxidation potential).
Electron Affinity (A)		Energy released when adding an electron (reduction potential).
Chemical Hardness ()		Resistance to charge transfer. Lower = better drug-likeness.
Electrophilicity Index ()		Propensity to accept electrons; crucial for Michael acceptor activity.

Non-Linear Optical (NLO) Properties[2][8][9]

Benzophenone derivatives are renowned for NLO activity. The presence of the electron-donating morpholine and methoxy groups, connected via a conjugated system to the electron-withdrawing carbonyl, creates a "push-pull" system.

Calculated Parameters:

- Dipole Moment (): Measures charge separation. Higher correlates with stronger interaction with electric fields.
- Polarizability (): Response of electron density to an external field.
- First Hyperpolarizability (): The key metric for NLO materials.
 - Threshold: If

is >10x that of Urea, the molecule is a viable NLO candidate.

Protocol: Use the CAM-B3LYP functional for these calculations to avoid the "overshoot" error common in standard B3LYP for charge-transfer excitations.

Thermodynamic Properties

Thermodynamic parameters (Enthalpy

, Entropy

, Heat Capacity

) are computed at 298.15 K and 1.0 atm.

- Linear Correlation:

and

typically increase linearly with temperature.

- Application: These values are essential for calculating the Gibbs Free Energy of binding () in subsequent molecular docking studies.

Biological Relevance & Molecular Docking Interface

While DFT provides the electronic "fingerprint," its ultimate utility in drug development lies in predicting receptor interactions.

Lipinski's Rule of 5 (In-Silico Prediction)

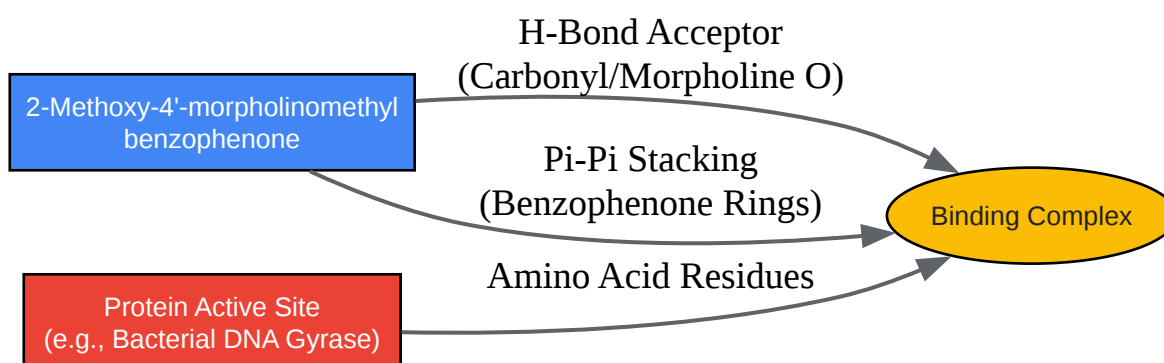
Based on the structure, we can validate drug-likeness:

- MW: ~311 g/mol (< 500 Da) → Pass
- H-Bond Donors: 0 (unless protonated) → Pass
- H-Bond Acceptors: 4 (3 Oxygen + 1 Nitrogen) (< 10) → Pass

- LogP: Predicted via DFT-based solvation models (PCM). Expected range 2.5–3.5 (Lipophilic).

Proposed Mechanism of Action

The morpholine ring is a common pharmacophore in antimicrobial agents (e.g., Linezolid). The DFT-derived MEP suggests the morpholine nitrogen is the key site for protonation in physiological pH, facilitating electrostatic interaction with anionic residues (Asp/Glu) in target proteins.



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Figure 2: Predicted binding modes based on DFT electronic descriptors.

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